(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-14-((R)-1-hydroxyethyl)-7-methoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione

Description

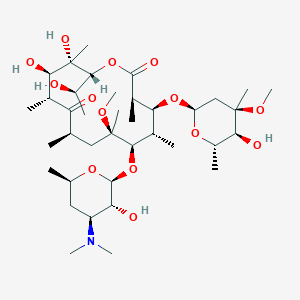

(14R)-14-Hydroxy Clarithromycin is a derivative of clarithromycin, a macrolide antibiotic. Clarithromycin is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and Helicobacter pylori infections . The (14R)-14-Hydroxy derivative is an active metabolite of clarithromycin, contributing to its antibacterial activity.

Properties

Molecular Formula |

C38H69NO14 |

|---|---|

Molecular Weight |

764.0 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12,13-dihydroxy-14-[(1R)-1-hydroxyethyl]-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C38H69NO14/c1-18-16-37(9,48-14)32(53-35-28(42)25(39(11)12)15-19(2)49-35)21(4)29(51-26-17-36(8,47-13)31(44)24(7)50-26)22(5)34(45)52-33(23(6)40)38(10,46)30(43)20(3)27(18)41/h18-26,28-33,35,40,42-44,46H,15-17H2,1-14H3/t18-,19-,20+,21+,22-,23-,24+,25+,26+,28-,29+,30-,31+,32-,33-,35+,36-,37-,38+/m1/s1 |

InChI Key |

BLPFDXNVUDZBII-KTDRUCRASA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)OC)C)C)O)(C)O)[C@@H](C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O)N(C)C |

Canonical SMILES |

CC1CC(C(C(O1)OC2C(C(C(C(=O)OC(C(C(C(C(=O)C(CC2(C)OC)C)C)O)(C)O)C(C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (14R)-14-Hydroxy Clarithromycin involves the hydroxylation of clarithromycin. This can be achieved through microbial transformation or chemical synthesis. In microbial transformation, specific strains of microorganisms are used to introduce the hydroxyl group at the 14th position of clarithromycin. Chemical synthesis involves the use of reagents such as sodium borohydride and hydrogen peroxide under controlled conditions to achieve the desired hydroxylation .

Industrial Production Methods: Industrial production of (14R)-14-Hydroxy Clarithromycin typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the hydroxylated product. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: (14R)-14-Hydroxy Clarithromycin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to clarithromycin.

Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives with different properties

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Various nucleophiles can be used to substitute the hydroxyl group under basic or acidic conditions

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of clarithromycin.

Substitution: Formation of various derivatives with different functional groups

Scientific Research Applications

(14R)-14-Hydroxy Clarithromycin has several scientific research applications:

Chemistry: Used as a model compound to study the hydroxylation of macrolides and their derivatives.

Biology: Investigated for its role in microbial metabolism and resistance mechanisms.

Medicine: Studied for its enhanced antibacterial activity compared to clarithromycin. It is also explored for its potential use in treating resistant bacterial strains.

Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes .

Mechanism of Action

(14R)-14-Hydroxy Clarithromycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits peptidyl transferase activity, interfering with amino acid translocation during protein synthesis. The compound may be bacteriostatic or bactericidal, depending on the organism and drug concentration. The hydroxylation at the 14th position enhances its binding affinity and antibacterial activity .

Comparison with Similar Compounds

Erythromycin: The parent compound from which clarithromycin is derived.

Azithromycin: Another macrolide antibiotic with a slightly different structure and broader spectrum of activity.

Roxithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties

Uniqueness: (14R)-14-Hydroxy Clarithromycin is unique due to its enhanced antibacterial activity and improved pharmacokinetic properties compared to clarithromycin. The hydroxylation at the 14th position increases its stability and efficacy against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.